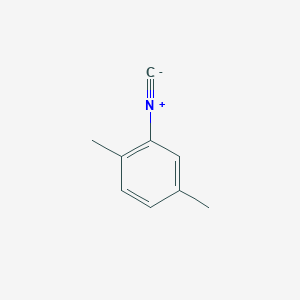

2-Isocyano-1,4-dimethylbenzene

Description

Historical Context and Evolution of Isocyanide Research

The journey of isocyanide chemistry began in 1859 when Lieke first synthesized allyl isocyanide from the reaction of allyl iodide and silver cyanide. nih.govmdpi.com Following this discovery, Gautier and Hoffmann developed classical synthesis methods in 1867 and coined the term "isonitrile". nih.govmdpi.com Despite these early syntheses, isocyanides remained relatively unexplored for nearly a century, largely due to their notorious and intensely unpleasant odor and the limited availability of only a few examples. mdpi.com

A significant turning point came in 1950 with the discovery of the first naturally occurring isocyanide, xanthocillin, produced by Penicillium notatum. mdpi.comacs.org This discovery sparked new interest in the field. The major breakthrough that made isocyanides widely accessible to chemists was the development of a reliable synthesis method by Ivar Ugi in 1958, which involves the dehydration of formamides. mdpi.comnih.gov

This newfound accessibility propelled the exploration of isocyanide reactivity, leading to two of the most important discoveries in this area: the Passerini three-component reaction (P-3CR) in 1921 and the Ugi four-component reaction (U-4CR) in 1959. nih.govmdpi.comfrontiersin.orgwikipedia.org These multicomponent reactions (MCRs) revolutionized the field by allowing the one-pot synthesis of complex molecules from simple starting materials, a concept that is now central to combinatorial chemistry and drug discovery. nih.govfrontiersin.orgnih.gov The past few decades have seen a maturation of isocyanide chemistry, expanding its applications into materials science, polymer science, and biology. frontiersin.org

| Year | Key Development | Significance |

| 1859 | First synthesis of an isocyanide (allyl isocyanide) by Lieke. nih.govmdpi.com | Marks the beginning of isocyanide chemistry. |

| 1867 | Classical synthesis methods developed by Gautier and Hoffmann. nih.govmdpi.com | Provided early routes to isocyanides. |

| 1921 | The Passerini three-component reaction (P-3CR) is introduced. nih.govmdpi.comwikipedia.org | First example of an isocyanide-based multicomponent reaction. nih.gov |

| 1950 | Discovery of the first natural isocyanide, xanthocillin. mdpi.comacs.org | Revealed the presence of isocyanides in nature. |

| 1958 | Ugi develops a general method for isocyanide synthesis. mdpi.comnih.gov | Made isocyanides readily available for research. |

| 1959 | The Ugi four-component reaction (U-4CR) is introduced. mdpi.comwikipedia.org | A highly versatile MCR for creating molecular diversity. nih.govacs.org |

Fundamental Principles of Isocyanide Reactivity in Organic Synthesis

The reactivity of isocyanides is governed by the unique electronic nature of the -N≡C functional group. It is best described by two resonance structures: one with a triple bond between carbon and nitrogen, and another that highlights a divalent, carbenoid character at the carbon atom. wikipedia.org This duality allows the terminal carbon to act as both a nucleophile and an electrophile, a feature not typically seen in other functional groups. rsc.orgacs.org

A cornerstone of isocyanide reactivity is the α-addition, where both a cation and an anion add to the same carbon atom of the isocyanide. nih.gov This step is crucial in the mechanisms of the most prominent isocyanide reactions:

Passerini Reaction: A three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a concerted, cyclic transition state in aprotic solvents. wikipedia.orgorganic-chemistry.org

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction typically begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid, culminating in a Mumm rearrangement to yield a bis-amide. wikipedia.org

Isocyanides are generally stable towards strong bases but are sensitive to aqueous acid, which hydrolyzes them to the corresponding formamides. wikipedia.org They can also undergo polymerization in the presence of acid catalysts. wikipedia.org

Aromatic Isocyanides within Contemporary Chemical Research

Aromatic isocyanides, where the isocyano group is attached directly to an aromatic ring, possess distinct properties compared to their aliphatic counterparts. The conjugation with the aromatic system allows for better delocalization of electrons, making aromatic isocyanides more effective π-acceptors. acs.org This property is particularly relevant in their role as ligands in organometallic chemistry, where they can form stable complexes with a wide range of transition metals, behaving as electron-rich analogs of carbon monoxide. acs.orgwikipedia.org

In modern organic synthesis, aromatic isocyanides are valuable building blocks for constructing complex molecular architectures, especially nitrogen-containing heterocycles. frontiersin.orgrsc.org Their participation in multicomponent reactions allows for the rapid generation of diverse compound libraries, which is a key strategy in drug discovery and materials science. frontiersin.orgorganic-chemistry.org For instance, novel reactions have been developed where aromatic isocyanides react with indolium salts and alcohols to produce complex acetimidates. frontiersin.org Furthermore, the unique electronic and coordinating properties of aromatic isocyanides have led to their exploration in materials science for the development of novel polymers and functional materials. frontiersin.orgresearchgate.net

Scope and Significance of 2-Isocyano-1,4-dimethylbenzene in Advanced Chemical Synthesis and Materials Science

Within the family of aromatic isocyanides, this compound (also known as 2,5-dimethylphenyl isocyanide) is a specific compound with growing importance in specialized applications.

Chemical Profile of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N lookchem.com |

| Molecular Weight | 131.17 g/mol lookchem.com |

| CAS Number | 71119-75-0 lookchem.com |

| Synonyms | 2,5-Dimethylphenyl isocyanide, 2,5-Dimethyl-benzoisonitril lookchem.com |

| Appearance | Liquid (at 25 °C) lookchem.com |

| Boiling Point | 87.5-90 °C at 12 mmHg lookchem.com |

The strategic placement of the methyl groups on the benzene (B151609) ring influences the steric and electronic environment of the isocyanide functional group, which can be exploited in synthesis.

Applications in Advanced Synthesis and Materials Science:

While a specialized reagent, this compound has been featured in several areas of advanced chemical research. It is primarily used as a versatile building block in organic synthesis and for pharmaceutical research purposes. lookchem.com

One of the most notable applications is in the field of photochemistry. Research has shown that in a metal-free reaction with perfluoroalkylhalides, 1,2-diisocyano-4,5-dimethylbenzene, a related isomer, can act as both a reactant and a photosensitizer under visible light to produce quinoxalines. rsc.org Theoretical calculations suggest that this compound (referred to as 1,4-diisocyano-2,5-dimethylbenzene (B15389212) in the study, likely a typo for the mono-isocyanide or referring to a related diisocyanide) may possess similar aggregation-assisted visible light absorption properties, highlighting its potential in developing novel, light-driven chemical transformations. rsc.org

Furthermore, the compound serves as a precursor for other valuable molecules. For example, it is a downstream product from the dehydration of N-(2,5-dimethylphenyl)formamide and can be used to synthesize products like ethyl 2-(2-isocyano-4-methylphenyl)acetate. lookchem.com Its involvement has also been noted in patents concerning mononuclear ruthenium complexes, suggesting its utility as a ligand in developing new catalysts or functional organometallic materials. google.com The reactivity of the isocyanide group allows it to participate in a wide array of chemical reactions, making it a valuable tool for chemists exploring new molecular diversity. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCQQUFIVCZJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397809 | |

| Record name | 2-Isocyano-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-75-0 | |

| Record name | 2-Isocyano-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyano 1,4 Dimethylbenzene

Dehydration Routes from Corresponding Formamides

The synthesis of isocyanides from formamides has been extensively optimized by exploring different dehydrating agents and reaction parameters. rsc.org Common reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and phosgene (B1210022) derivatives like diphosgene and triphosgene. nih.govorgsyn.org Each system has been fine-tuned to maximize efficiency.

For the synthesis of aryl isocyanides such as 2-Isocyano-1,4-dimethylbenzene, the use of phosphorus oxychloride in the presence of a tertiary amine base like triethylamine (B128534) is a widely adopted and highly effective method. researchgate.netnih.gov Researchers have systematically optimized this reaction by adjusting solvent, temperature, and stoichiometry. For instance, conducting the reaction at 0°C in the presence of triethylamine, which can also serve as the solvent, has been shown to produce isocyanides in excellent yields within minutes. mdpi.comnih.gov This approach minimizes reaction time and simplifies the process.

The table below summarizes a comparative optimization study for the dehydration of a model N-substituted formamide (B127407), highlighting key parameters that are applicable to the synthesis of this compound.

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| POCl₃ | Triethylamine | Triethylamine (Solvent-free) | 0 | >95 | mdpi.comnih.gov |

| p-TsCl | Pyridine | Dichloromethane (B109758) (DCM) | Room Temp | ~90 | rsc.orgrsc.org |

| Triphosgene | Triethylamine | Dichloromethane (DCM) | -10 | >90 | orgsyn.org |

| PPh₃ / I₂ | Triethylamine | Dichloromethane (DCM) | Room Temp | Variable | rsc.org |

This interactive table provides a comparative overview of different dehydration methodologies.

Modern drug discovery and materials science often require the rapid synthesis of a large number of related compounds, known as a chemical library. Isocyanides are valuable building blocks for these libraries due to their utility in multicomponent reactions (MCRs). acs.org Methodologies have been developed for the parallel synthesis of isocyanides, including this compound, often performed in 96-well microtiter plates. rsc.orgrsc.org

This high-throughput approach allows for the efficient generation of a diverse array of aryl isocyanides from their corresponding formamides. rsc.org The resulting isocyanide library can then be utilized in MCRs like the Ugi and Passerini reactions to create a vast number of complex molecules with high structural diversity. rsc.orgnih.gov This strategy significantly accelerates the discovery of new chemical entities with desired properties.

The transition from laboratory-scale synthesis to larger, preparative-scale production is a critical step in chemical manufacturing. The synthesis of this compound is scalable, with established procedures allowing for its production in multigram to mole quantities. rsc.orgrsc.org

A common scale-up procedure involves the slow addition of the dehydrating agent, such as phosphorus oxychloride, to a solution of N-(2,5-dimethylphenyl)formamide and a base in a suitable solvent like dichloromethane at a controlled low temperature. rsc.org The reaction is typically rapid, and after completion, a straightforward workup procedure involving washing with an aqueous base followed by purification (e.g., column chromatography) yields the high-purity isocyanide. rsc.org One reported methodology, scalable over five orders of magnitude, demonstrates the robustness of this synthetic route for producing significant quantities of isocyanides. rsc.orgrsc.org

Advanced Synthetic Transformations for Aryl Isocyanide Scaffolds

The this compound scaffold is a versatile intermediate for constructing more complex molecular architectures, primarily through isocyanide-based multicomponent reactions (IMCRs). nih.govbeilstein-journals.org These reactions are powerful tools in organic synthesis because they allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity.

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. nih.govwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to yield an α-acylamino amide. beilstein-journals.orgnih.govresearchgate.net

The unique electronic nature of the isocyanide group, with both nucleophilic and electrophilic character at the terminal carbon, is key to its reactivity. rsc.org Beyond MCRs, aryl isocyanides can participate in other advanced transformations, including:

Cycloaddition Reactions: Participating in [4+1] cycloadditions to form various five-membered heterocyclic rings.

Metal-Catalyzed Insertions: Undergoing insertion reactions into metal-carbon or metal-hydrogen bonds, which can be a key step in forming new C-C bonds. ensta-paris.frmdpi.com

Radical Reactions: Reacting with aryl radicals in multicomponent couplings, offering a metal-free approach to arylation. ensta-paris.fr

These transformations underscore the value of this compound as a versatile building block in synthetic chemistry.

Green Chemistry Principles in Isocyanide Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of isocyanide synthesis, this involves several key considerations: rsc.orgacs.org

Atom Economy: Dehydration reactions are inherently atom-efficient. However, the choice of reagent impacts the amount and nature of byproducts.

Use of Safer Reagents: There is a drive to replace highly toxic reagents like phosgene and its derivatives with safer alternatives. mdpi.com p-Toluenesulfonyl chloride (p-TsCl) is considered a greener alternative to phosphorus oxychloride and phosgenes due to its lower toxicity and the formation of less hazardous byproducts. rsc.orgresearchgate.net

Solvent Choice and Reduction: Research has focused on using more environmentally friendly solvents or developing solvent-free reaction conditions. mdpi.comacs.org The use of triethylamine as both a base and a solvent is an example of a solvent-free approach that simplifies the reaction setup and reduces waste. mdpi.comnih.gov

Energy Efficiency: Developing reactions that proceed quickly at or near room temperature reduces energy consumption. Many modern isocyanide syntheses are rapid, often completing within minutes to hours under mild conditions. mdpi.com

Waste Reduction: Efficient reactions with simple work-up procedures minimize the generation of waste. Methodologies that avoid aqueous workups can significantly reduce the environmental footprint of the synthesis. rsc.orgrsc.org

By comparing different synthetic routes based on metrics like the E-factor (Environmental factor), which measures the mass of waste per unit of product, researchers can quantitatively assess the environmental impact and identify greener synthetic pathways. rsc.orgrsc.org

Reactivity Profiles and Mechanistic Investigations

Multicomponent Reaction Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov 2-Isocyano-1,4-dimethylbenzene is a key participant in several important MCRs, including the Ugi and Passerini reactions, and has been instrumental in the discovery of novel coupling processes.

Ugi Reaction Variants and Applications

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com While a wide array of isocyanides have been explored in this reaction, the use of this compound has been documented in specific applications, particularly in the synthesis of complex heterocyclic structures.

One notable application involves the reaction of L-pyroglutamic acid, 2,4-dimethoxy-3-methylbenzaldehyde, and 2,6-dimethylphenyl isocyanide (an isomer of the title compound, often used interchangeably in the literature and likely the intended reactant in many studies). acs.org This reaction, conducted in methanol (B129727) or ethanol, yields nonracemic α-alkoxy amides, demonstrating the utility of this isocyanide in diastereoselective syntheses of pseudopeptidic frameworks. acs.org The Ugi reaction's ability to generate diverse molecular scaffolds in a single step makes it a powerful tool in combinatorial chemistry and drug discovery. nih.gov

Passerini Reaction and Related α-Addition Processes

The Passerini three-component reaction (P-3CR), discovered in 1921, is another fundamental isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to furnish α-acyloxy amides. wikipedia.orgslideshare.net The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org

A significant application of this compound in this context is its use in a Passerini multicomponent polymerization. Specifically, the reaction of 6-oxohexanoic acid with 2,6-dimethylphenyl isocyanide leads to the formation of functional polycaprolactone (B3415563) (PCL) analogues. acs.orgresearchgate.net This demonstrates the power of the Passerini reaction to create functional polymers with pendent groups amide-linked to the polymer backbone. The properties of these polymers can be tuned by the choice of isocyanide, showcasing a versatile platform for creating new degradable materials for potential biomedical applications. acs.orgresearchgate.net

Novel Multi-component Coupling Reactions

Beyond the well-established Ugi and Passerini reactions, the unique reactivity of this compound has led to the discovery of novel multicomponent coupling reactions. In an investigation into the synthesis of benzoxazoles via an MCR involving various isocyanides, it was discovered that the sterically hindered 2,6-dimethylphenyl isocyanide did not yield the expected product. Instead, its reaction with N-methyl-2-pyrrolidone (NMP) and 2-aminophenol (B121084) resulted in the formation of a spiro[benzo[b] mdpi.comnih.govoxazine]-imine scaffold. nih.gov

This unexpected outcome highlights how the steric bulk of the isocyanide can dramatically alter the reaction pathway, leading to the formation of complex and unanticipated molecular architectures. The isolation and characterization of this spirocyclic compound provided crucial insights into the reaction mechanism, suggesting the formation of a benzoxazine (B1645224) intermediate. nih.gov This discovery underscores the potential for discovering new chemical transformations by exploring the reactivity of sterically demanding isocyanides in MCRs.

Polymerization Dynamics

The isocyano group's unique electronic structure makes it a valuable functional group for polymerization, leading to the formation of isocyanide-based polymers (IBPs) with helical structures and interesting properties. nih.gov this compound serves as a monomer in the synthesis of such polymers and has been explored in the context of novel polymerization strategies.

Isocyanide-Based Polymer (IBP) Formation

The formation of IBPs from this compound has been demonstrated through Passerini multicomponent polymerization. As mentioned earlier, the reaction with 6-oxohexanoic acid produces PCL analogues. The resulting polymer, denoted as P2 in the study, is amorphous and exhibits a glass transition temperature (Tg) that is dependent on the nature of the pendent side group. acs.orgresearchgate.net The thermal properties of these polymers were investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.org

| Polymer | Isocyanide Component | Mn (g/mol) | Đ (Mw/Mn) | Tg (°C) | Td,5% (°C) |

|---|---|---|---|---|---|

| P2 | 2,6-dimethylphenyl isocyanide | 12,100 | 1.7 | 85 | 285 |

Table 1: Properties of Polycaprolactone Analogue (P2) Synthesized via Passerini Multicomponent Polymerization. Mn = Number-average molecular weight, Đ = Dispersity, Tg = Glass transition temperature, Td,5% = Temperature at 5% weight loss. acs.org

This approach provides a versatile method for creating functional polymers where the properties can be tailored by the selection of the isocyanide monomer. acs.org

Spiropolymerization and Multi-component Spiropolymerization Pathways

Spiropolymers possess unique three-dimensional structures and intriguing properties. Multicomponent spiropolymerization (MCSP) has emerged as a powerful tool for the in situ construction of such complex polymeric architectures from non-spiro monomers. bit.edu.cn While direct spiropolymerization of this compound has not been extensively detailed, the principles of MCSP using diisocyanides offer a pathway for its potential incorporation.

Novel MCSPs have been developed using various diisocyanides, activated alkynes, and other components like carbon dioxide or halogenated quinones to create spiropolymers with high molecular weights and good yields under mild conditions. bit.edu.cnrsc.org For instance, the multicomponent spiropolymerization of diisocyanides, alkynes, and CO2 leads to the formation of polymers containing 1,6-dioxospiro mdpi.commdpi.comnonane-3,8-diene structural units. rsc.org Given the reactivity of aromatic isocyanides, it is conceivable that a diisocyanide derivative of dimethylbenzene could participate in similar MCSP reactions, opening avenues for new spiropolymer structures and functionalities.

Metal-Catalyzed and Organocatalyzed Transformations

Palladium catalysis offers a powerful and versatile platform for the functionalization of isocyanides. The isocyano group, being isoelectronic with carbon monoxide, readily undergoes 1,1-migratory insertion into palladium-carbon bonds, forming an imidoyl-palladium intermediate. nih.govresearchgate.net This intermediate is a key branch point for a variety of subsequent transformations, including cross-coupling and cyclization reactions. nih.govuchicago.edursc.org

A typical catalytic cycle for an imidoylative cross-coupling reaction begins with the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, generating an organopalladium(II) species. nih.gov The isocyanide then inserts into the Pd-C bond to form the pivotal imidoyl-palladium complex. This complex can then react with a suitable coupling partner, such as an organometallic reagent (in Stille or Suzuki-type couplings) or an amine, followed by reductive elimination to yield the final imine product and regenerate the Pd(0) catalyst. nih.gov The resulting imine can be readily hydrolyzed to afford carbonyl compounds, making isocyanide insertion a valuable strategy for "CO-free carbonylation". nih.gov

In the context of this compound, these reactions provide pathways to synthesize a wide array of nitrogen-containing compounds. For example, palladium-catalyzed tandem cyclizations involving isocyanides have been developed to construct complex heterocyclic scaffolds. uchicago.eduresearchgate.netnih.gov A reaction between a 2-(2-ethynylphenyl)acetonitrile (B12043001) derivative and an isocyanide, catalyzed by palladium, can lead to the formation of indeno[2,1-b]pyrroles through a cascade of insertion and cyclization steps. researchgate.net Similarly, palladium-catalyzed cascade reactions have been employed in the synthesis of natural products, demonstrating their power in rapidly building molecular complexity. uchicago.edursc.org

Recent advancements have also explored photoexcited palladium complexes to catalyze isocyanide insertions into inactivated alkyl iodides, expanding the scope of suitable electrophiles for these transformations. nih.gov

Table 2: Key Steps in Palladium-Catalyzed Isocyanide Reactions

| Step | Description | Intermediate | Reference |

|---|---|---|---|

| Oxidative Addition | An organic halide (R-X) adds to a Pd(0) catalyst. | R-Pd(II)-X | nih.gov |

| Isocyanide Insertion | The isocyanide inserts into the R-Pd bond. | R-C(=NR')-Pd(II)-X | nih.govresearchgate.net |

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. acs.org While direct photocatalyzed arylation of the isonitrile carbon is less common, aromatic isocyanides themselves can participate in photochemical reactions, sometimes acting as photocatalysts. nih.govresearchgate.net

Aromatic isocyanides can absorb visible light, and upon photoexcitation, they can engage in single-electron transfer (SET) processes. nih.gov This photocatalytic activity has been harnessed in the oxidative functionalization of C(sp³)–H bonds. For instance, the three-component cross-dehydrogenative coupling of a tertiary amine, an aromatic isocyanide, and water can yield amide products under blue light irradiation, where the isocyanide itself promotes the reaction. nih.gov

More relevant to the transformation of the isonitrile group are photocatalyzed radical cascade reactions. For example, a visible-light-mediated synthesis of substituted phenanthridines from ortho-substituted aryl isocyanides has been developed. rsc.orgresearchgate.net In this process, a radical is generated from a precursor (e.g., a tricarbonyl compound) via a photoredox cycle involving a ruthenium or iridium photocatalyst. This radical adds to the isocyanide carbon, forming an imidoyl radical. This key intermediate then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by an oxidation/aromatization step to yield the phenanthridine (B189435) product. rsc.orgresearchgate.net This strategy highlights the utility of photoredox catalysis in generating radicals that can be trapped by isocyanides to initiate synthetically useful cascades. acs.org

While these examples focus on cyclizations initiated by radical addition, the underlying principles could be adapted for intermolecular arylation reactions, where an aryl radical, generated photochemically, adds to the isonitrile carbon.

The isocyano group is an excellent radical acceptor, providing a versatile entry point for the construction of nitrogen-containing heterocycles. rsc.orgresearchgate.net Radical reactions involving isocyanide substrates typically proceed through the formation of a key imidoyl radical intermediate, which is generated by the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. researchgate.net This imidoyl radical can then undergo a variety of subsequent transformations, most notably intramolecular cyclization. semanticscholar.org

A prominent application of this strategy is the synthesis of phenanthridines from 2-isocyanobiphenyl precursors. researchgate.netsemanticscholar.org In this reaction, a radical species adds to the isocyanide function of the 2-isocyanobiphenyl. The resulting imidoyl radical undergoes a 6-exo-trig cyclization onto the neighboring phenyl ring. The subsequent cyclohexadienyl radical intermediate then aromatizes, often through hydrogen atom transfer or oxidation/deprotonation, to afford the phenanthridine scaffold. researchgate.net

Various methods have been developed to generate the initial radical for this cascade:

Visible-Light Photoredox Catalysis: Using a photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes), radicals can be generated from a wide range of precursors such as diphenylphosphine (B32561) oxide, hydrazines, or organoboron reagents under mild conditions. researchgate.netsemanticscholar.orgmdpi.com The use of heterogeneous photocatalysts like covalent organic frameworks (COFs) has also been reported, allowing for easy catalyst separation and recycling. researchgate.net

Metal-Catalyzed Reactions: Transition metals like manganese can mediate the formation of radicals from organoboronic acids, which then initiate the cyclization cascade. semanticscholar.org

UV Irradiation: Direct UV irradiation of suitable precursors, such as biaryl oxime esters, can generate iminyl radicals that lead to phenanthridine formation. beilstein-journals.org

These radical-based methods are characterized by their high efficiency, good functional group tolerance, and mild reaction conditions, making them a powerful tool for accessing complex aromatic systems from isocyanide substrates.

Table 3: Radical Initiators for Phenanthridine Synthesis from 2-Isocyanobiphenyls

| Radical Source/Precursor | Method | Key Features | Reference |

|---|---|---|---|

| Hydrazines | Visible-light, metal-free, aerobic oxidation | Green chemistry approach, uses air as oxidant. | semanticscholar.org |

| Diphenylphosphine Oxide | Visible-light photocatalysis (e.g., Rose Bengal) | Forms 6-phosphorylated phenanthridines. | mdpi.com |

| Organoboron Reagents | Mn-mediated or photocatalyzed | Modular synthesis, introduces diverse substituents. | semanticscholar.org |

Organolithium reagents are powerful bases and nucleophiles that enable the functionalization of aromatic systems through deprotonation (ortho-lithiation or lateral lithiation) or halogen-lithium exchange. For aryl isocyanides, these reactions must be conducted at low temperatures (typically -78 °C) to prevent the nucleophilic attack of the organolithium reagent at the reactive isocyano carbon. oup.com

Halogen-Lithium Exchange: A highly reliable method for generating a specific aryllithium species is the halogen-lithium exchange reaction. For a substrate like this compound, if a bromo-substituted precursor is used (e.g., 1-bromo-2-isocyano-4,5-dimethylbenzene), treatment with n-butyllithium at low temperature would efficiently generate the corresponding ortho-isocyanoaryllithium intermediate. oup.comacs.org This lithiated species can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce substituents at the former site of the halogen, all while keeping the isocyano group intact. oup.com

Ortho-Lithiation: The isocyano group itself is not a strong directing group for ortho-lithiation, and direct deprotonation of this compound would likely be unselective. Other directing groups on the ring would be required to control the regioselectivity of deprotonation. researchgate.net

Lateral Lithiation: The methyl groups on the benzene (B151609) ring offer another handle for functionalization via lateral lithiation (deprotonation at the benzylic position). researchgate.netcdnsciencepub.com Strong bases like n-BuLi or sec-BuLi, often in the presence of a chelating agent like TMEDA, can deprotonate a methyl group ortho to a directing group. researchgate.net In the case of this compound, the methyl group at the C4 position is para to the isocyanide, while the C1 methyl group is ortho. Deprotonation would likely occur preferentially at the C1 methyl group, generating an o-(lithiomethyl)phenyl isocyanide. This benzylic anion can then react with various electrophiles. Such intermediates have been shown to be precursors for the synthesis of indole (B1671886) derivatives. researchgate.net

These lithiation strategies provide a complementary approach to transition-metal-catalyzed methods for the regioselective functionalization of the aromatic ring and its substituents.

Other Significant Reaction Pathways

Beyond the aforementioned transformations, this compound is amenable to other significant reaction pathways characteristic of the isocyanide functional group. Among the most important are isocyanide-based multicomponent reactions (MCRs) , which are highly convergent processes that allow for the rapid construction of complex molecules in a single step. nih.govnih.gov

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. It involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable product. nih.gov The high degree of structural diversity achievable by simply varying the four starting components makes the Ugi reaction a powerful tool in medicinal chemistry and drug discovery. nih.gov

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR. It combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov The mechanism is believed to involve the α-addition of the isocyanide to an adduct formed between the carbonyl and the carboxylic acid. nih.gov

For a substrate like this compound, participation in these MCRs provides a direct route to complex peptide-like structures (peptidomimetics) and other highly functionalized scaffolds. nih.govresearchgate.net By incorporating bifunctional starting materials into these reactions, it is possible to design tandem MCR-cyclization strategies to access diverse heterocyclic libraries, including cyclic peptidomimetics. nih.gov

Coordination Chemistry of 2 Isocyano 1,4 Dimethylbenzene

Ligand Design and Synthesis for Metal Complexation

The design of 2-Isocyano-1,4-dimethylbenzene as a ligand for metal complexation is rooted in the fundamental electronic properties of the isocyanide functional group (-N≡C). Similar to carbon monoxide, isocyanides act as strong σ-donors through the carbon lone pair and as π-acceptors via the empty π* orbitals. rsc.org However, the electronic properties can be finely tuned by the organic substituent. In this compound, the dimethylphenyl group influences the ligand's properties. Aryl isocyanides are generally considered better π-acceptors than their alkyl counterparts, a factor that stabilizes complexes with electron-rich, low-valent transition metals. africaresearchconnects.com

The steric profile of this compound is also a critical design element. The presence of methyl groups in the ortho and meta positions relative to the isocyanide functionality provides significant steric bulk. This steric hindrance can be advantageous, as it can prevent the saturation of the metal's coordination sphere, leading to the formation of low-coordinate, reactive metal complexes. escholarship.org Furthermore, this bulk can protect the metal center and influence the geometry and stability of the resulting complexes.

The synthesis of this compound typically follows a two-step procedure starting from 2,5-dimethylaniline. The first step involves the formylation of the amine to produce N-(2,5-dimethylphenyl)formamide. The subsequent step is the dehydration of this formamide (B127407) intermediate, commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or Burgess reagent, to yield the final isocyanide product.

Complex Formation with Transition Metals

This compound forms stable complexes with a wide array of transition metals. Its electronic character, being a good σ-donor and a moderate π-acceptor, allows it to coordinate effectively to metals in various oxidation states. wikipedia.org The stoichiometry and structure of these complexes often mirror those of analogous metal carbonyls. wikipedia.org

Rhenium's coordination chemistry with this compound has been explored, revealing interesting electronic and structural properties. In one study, a series of Re(I) tricarbonyl complexes featuring a 1,10-phenanthroline (B135089) (phen) ligand and an ancillary 2,6-dimethylphenylisocyanide ligand were synthesized and characterized. lookchem.com These complexes, with the general formula [Re(phen)(CO)₃(CNAr)]⁺ (where CNAr is the isocyanide), exhibit long-lived, blue-green photoluminescence. nih.gov

The electronic structure of rhenium-isocyanide complexes has been investigated in detail. For the homoleptic complex hexakis(2,6-dimethylphenylisocyanide)rhenium(II), [Re(CNAr)₆]²⁺, the dominant low-energy optical transition is identified as a ligand-to-metal charge transfer (LMCT) mixed with intraligand transitions. lookchem.com This highlights the active role of the isocyanide ligand's aryl orbitals in the electronic properties of the complex. The ν(C≡N) stretching frequency in the infrared spectrum is a sensitive probe of the electronic environment; in [Re(CNAr)₆]²⁺, two weak bands are observed at 2065 and 2121 cm⁻¹, a splitting attributed to a reduction in symmetry at the central rhenium ion. lookchem.com

Sterically demanding m-terphenyl (B1677559) isocyanides have been used to form stable oxidorhenium(V) complexes from (NBu₄)[ReOCl₄]. Depending on the reaction conditions, complexes with one or two isocyanide ligands in their coordination spheres are formed. researchgate.net When [ReOCl₃(PPh₃)₂] is used as the starting material, the released triphenylphosphine (B44618) can act as a reductant, leading to the formation of rhenium(III) products. researchgate.net

| Complex | ν(C≡N) (cm-1) | Key Finding | Reference |

|---|---|---|---|

| [Re(phen)(CO)₃(CN-2,6-Me₂C₆H₃)]⁺ | 2181 | Exhibits strong blue-green photoluminescence. | lookchem.comnih.gov |

| [Re(CN-2,6-Me₂C₆H₃)₆]²⁺ | 2065, 2121 | Shows a dominant ligand-to-metal charge transfer (LMCT) transition. | lookchem.com |

The coordination of this compound to gold, particularly gold(I), has led to complexes with interesting structural features, largely driven by aurophilic interactions—weak attractive forces between gold(I) ions. mdpi.com These interactions are comparable in strength to hydrogen bonds and significantly influence the self-assembly and photophysical properties of the complexes. mdpi.comnih.gov

The synthesis of chloro(2,6-dimethylphenyl isocyanide)gold(I), [AuCl(CN-2,6-Me₂C₆H₃)], serves as a key starting material. mdpi.com From this precursor, more complex structures can be built. For instance, a cationic three-coordinate gold(I) complex was prepared by the sequential addition of AgNTf₂ and 2,2′-bipyridyl to the chloro-gold(I) starting material. mdpi.com The resulting complex forms supramolecular dimers in the solid state, mediated by an Au···Au interaction with a distance of 3.216 Å, which is shorter than the sum of the van der Waals radii (3.32 Å). mdpi.com The energy of this aurophilic interaction was estimated to be 6.3 kcal/mol. mdpi.com

The homoleptic complex bis(2,6-dimethylphenyl isocyanide)gold(I) tetrafluoroborate, [(CN-2,6-Me₂C₆H₃)₂Au]BF₄, has also been synthesized and structurally characterized. nih.gov In the solid state, the cation exhibits a nearly linear structure, with a C—Au—C bond angle of 171.2(7)°. This slight bend is a common feature in such complexes, arising from crystal packing effects. nih.gov

| Complex | Au···Au Distance (Å) | C—Au—C Angle (°) | Key Feature | Reference |

|---|---|---|---|---|

| Dimer of [Au(bipy)(CN-2,6-Me₂C₆H₃)]⁺ | 3.216 | N/A | Supramolecular dimer via aurophilic interaction. | mdpi.com |

| [(CN-2,6-Me₂C₆H₃)₂Au]BF₄ | N/A | 171.2(7) | Nearly linear coordination geometry. | nih.gov |

Rhodium forms a variety of complexes with isocyanide ligands, often featuring square-planar rhodium(I) centers. These complexes exhibit a strong tendency to aggregate in solution and in the solid state through the formation of Rh···Rh bonds. researchgate.net This aggregation significantly influences their chemical reactivity and optical properties, such as thermochromism and fluorescence. researchgate.net

While many studies focus on simpler alkyl or aryl isocyanides, the principles extend to complexes with this compound. The reaction of rhodium precursors like [RhCl(CO)₂]₂ or [RhCl(C₈H₁₂)]₂ with isocyanides readily yields complexes such as [Rh(CNR)₄]⁺. researchgate.netdoi.org The reaction of a coordinatively unsaturated binuclear rhodium hydride complex with 2,6-xylyl isocyanide has been shown to yield adducts where the isocyanide ligand can bridge the two rhodium centers. acs.org The steric bulk of the xylyl group can influence the precise bonding mode, forcing the isocyanide into an unsymmetrical bridging position. acs.org

These Rh(I) complexes are known for their unique chemical reactivities, including oxidative addition and the formation of Rh-Rh bonds, which can lead to the creation of dinuclear or polynuclear structures. researchgate.net These interactions are often associated with changes in color and luminescence, making them interesting for applications in stimuli-responsive materials.

The versatility of this compound as a ligand extends to a broad range of other transition metals. Isocyanide-induced cleavage of metal-halide dimers is a common synthetic route to such complexes. For example, the reaction of dimers like [Cp*IrCl₂]₂ or [(p-cymene)RuCl₂]₂ with 2,6-xylylisocyanide produces monomeric complexes of the general formula LM(CNAr)Cl₂. researchgate.net

The electronic properties of isocyanides allow them to stabilize metals in various oxidation states. For instance, a family of isostructural tris(diisocyanide) complexes of Cr⁰, Mnᴵ, and Feᴵᴵ demonstrates that the combined σ-donor and π-acceptor properties of isocyanide ligands can accommodate a broad range of metal oxidation states within a robust homoleptic tris(bidentate) framework. nih.gov In this series, the increasing effective nuclear charge from Cr⁰ to Feᴵᴵ strengthens the metal-ligand bond, which is reflected in systematic changes in spectroscopic properties, such as the C≡N stretching frequency in IR spectroscopy. nih.gov

Furthermore, the redox activity of isocyanide complexes is a notable feature. Because isocyanides are effective at stabilizing both high and low oxidation states, their complexes can often undergo reversible redox processes. A homoleptic vanadium complex with 2,6-dimethylphenyl isocyanide, [V(CN-2,6-Me₂C₆H₃)₆]ⁿ, has been isolated in three different oxidation states (n = -1, 0, +1), illustrating the ligand's ability to support electron-transfer chemistry. wikipedia.org

Structure-Reactivity Relationships in Coordination Complexes

The coordination of this compound to a metal center establishes a direct relationship between the complex's structure and its resulting reactivity and physical properties. This relationship is governed by both the electronic and steric effects imparted by the ligand.

Electronic Effects: The balance of σ-donation and π-acceptance is a key determinant of reactivity. wikipedia.org Strong π-backbonding from an electron-rich metal center to the isocyanide's π* orbitals weakens the C≡N triple bond. This is experimentally observed as a decrease in the ν(C≡N) stretching frequency in the IR spectrum. wikipedia.org Conversely, for electron-poor metal centers where σ-donation dominates, the ν(C≡N) frequency shifts to higher energy compared to the free ligand. wikipedia.org This electronic modulation affects the redox potential of the metal center and its reactivity towards processes like oxidative addition. The π-acidity of the isocyanide ligand can also stabilize the metal d-orbitals, leading to a larger HOMO-LUMO gap and influencing the complex's photophysical properties. rsc.org

Steric Effects: The two methyl groups on the phenyl ring of this compound impose significant steric constraints. This bulk can limit the number of ligands that coordinate to the metal, promoting the formation of complexes with lower coordination numbers, which are often more catalytically active. escholarship.org Steric hindrance can also dictate the geometry of the complex, for example, by favoring a trans arrangement of bulky ligands over a more crowded cis configuration in an octahedral complex. nsf.gov In dinuclear complexes, steric pressure can influence whether a ligand adopts a terminal or bridging coordination mode. acs.org

Supramolecular Interactions: A defining feature of many complexes involving this compound, particularly with d⁸ and d¹⁰ metals like Rh(I) and Au(I), is the formation of metallophilic interactions (e.g., Rh···Rh or Au···Au). mdpi.comresearchgate.net These interactions are a direct consequence of the linear or near-linear coordination geometry favored by isocyanide ligands, which allows metal centers in adjacent molecules to approach one another. These weak bonds lead to the self-assembly of monomers into dimers, oligomers, or extended chains in the solid state. nih.gov This aggregation profoundly impacts the material's properties, often giving rise to emergent phenomena such as luminescence (vapochromism and solvatochromism) and mechanochromism, where the color and emission of the material change in response to external stimuli. nih.gov

Isomerism in Isocyanide Coordination Compounds

Coordination compounds are characterized by their ability to form isomers—molecules that share the same chemical formula but have different arrangements of atoms. kuvempu.ac.in This phenomenon is crucial in the field of coordination chemistry as isomers often exhibit distinct physical and chemical properties. kuvempu.ac.in For complexes containing this compound, also known as 2,5-xylyl isocyanide, several types of isomerism are theoretically possible, primarily categorized as stereoisomerism and structural isomerism. gusc.lv

Stereoisomerism

Stereoisomerism in coordination compounds containing this compound is predominantly observed as geometric isomerism. Optical isomerism is also possible under specific conditions of molecular asymmetry.

Geometric isomerism, also known as cis-trans isomerism, arises when ligands occupy different positions around the central metal ion. wikieducator.org This type of isomerism is common in square planar (coordination number 4) and octahedral (coordination number 6) complexes. science-revision.co.uksavemyexams.com

Square Planar Complexes : In a square planar complex of the general formula [MA₂B₂], where 'M' is the central metal and 'A' and 'B' are different monodentate ligands, two geometric isomers can exist. doubtnut.com For a hypothetical complex such as Dichlorobis(this compound)platinum(II), [Pt(C₉H₉N)₂Cl₂], the two this compound ligands can be arranged adjacent to each other in the cis isomer (90° separation) or opposite each other in the trans isomer (180° separation). libretexts.orgstudymind.co.uk These arrangements result in molecules with distinct properties. nih.gov

Octahedral Complexes : For octahedral complexes with the formula [MA₄B₂], cis and trans isomers are also possible. libretexts.org The two 'B' ligands can be situated on adjacent vertices (cis, 90° apart) or on opposite vertices (trans, 180° apart). libretexts.org

Furthermore, octahedral complexes with the general formula [MA₃B₃] can exhibit facial (fac) and meridional (mer) isomerism. vedantu.com

The fac isomer has the three identical ligands located on one triangular face of the octahedron. youtube.comvedantu.com

In the mer isomer , the three identical ligands lie in a plane that bisects the molecule. youtube.comfiveable.me A hypothetical complex like Trichlorotris(this compound)rhodium(III), [Rh(C₉H₉N)₃Cl₃], could exist as both fac and mer isomers. uwimona.edu.jm

Optical isomers, or enantiomers, are non-superimposable mirror images of each other. gusc.lv This type of isomerism is possible for octahedral complexes that lack a plane of symmetry. savemyexams.com For instance, an octahedral complex containing bidentate ligands in addition to this compound, such as [Co(en)₂(C₉H₉N)₂]³⁺ (where 'en' is the bidentate ligand ethylenediamine), could exist as a pair of enantiomers. These isomers differ in their interaction with plane-polarized light. savemyexams.com

Structural Isomerism

Structural isomerism occurs when the atoms are connected in different orders. solubilityofthings.com For isocyanide complexes, the most relevant type is linkage isomerism.

Linkage isomerism can occur when a ligand has the ability to coordinate to a central metal atom through more than one of its atoms. uomustansiriyah.edu.iq Such ligands are termed ambidentate. While the this compound ligand characteristically binds to metals through its carbon atom, the isocyanide functional group (-N≡C) is conceptually related to the cyanide ion (CN⁻), a classic example of an ambidentate ligand that can bind via the carbon (cyano) or the nitrogen (isocyano). wikipedia.org

In principle, a coordination compound containing an isocyanide ligand could have a linkage isomer where the ligand is bound through the nitrogen atom. However, for aryl isocyanides like this compound, coordination is strongly favored through the carbon atom, and nitrogen-bound isomers would be exceptionally rare and likely unstable. wikipedia.org

Table of Possible Isomers for this compound (L) Complexes

| Isomerism Type | Sub-type | Description | Coordination Geometry | Hypothetical Example |

|---|---|---|---|---|

| Stereoisomerism | Geometric (cis/trans) | Different spatial arrangement of ligands. Ligands are either adjacent (cis) or opposite (trans). | Square Planar, Octahedral | cis/trans-[Pt(L)₂Cl₂] |

| Geometric (fac/mer) | Arrangement of three identical ligands on a face (fac) or in a plane bisecting the complex (mer). | Octahedral | fac/mer-[Rh(L)₃Cl₃] | |

| Structural Isomerism | Linkage | Ligand coordinates to the metal through different donor atoms. | Any | [M-C≡N-R] vs. [M-N≡C-R] (Theoretically possible but highly unlikely for isocyanides) |

Catalytic Applications of 2 Isocyano 1,4 Dimethylbenzene Derivatives

Design and Synthesis of Ligands for Catalysis

The design and synthesis of isocyanide ligands for catalysis is a significant area of research, as the electronic and steric properties of the isocyanide can be fine-tuned by modifying the R group in R-NC. This allows for the development of ligands with specific properties to control the activity and selectivity of metal catalysts. For instance, new isocyanide ligands with meta-terphenyl backbones have been synthesized for use in rhodium-catalyzed hydrosilylation of ketones. nih.gov

Homogeneous Catalysis

Homogeneous catalysis frequently employs isocyanide ligands due to their unique electronic properties, which are somewhere between those of carbon monoxide and phosphines. They act as strong σ-donors and moderate π-acceptors, which allows them to stabilize a wide range of metal oxidation states.

Again, specific examples of 2-isocyano-1,4-dimethylbenzene serving as a ligand in homogeneous catalysis are not prominently documented. However, related structures such as 2,6-dimethylphenyl isocyanide have been used in the synthesis of neutral copper(I) complexes. These complexes have demonstrated catalytic activity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. unive.it This suggests that this compound could potentially exhibit similar catalytic utility.

Asymmetric Catalysis Involving Isocyano Moieties

Isocyanides are valuable in asymmetric catalysis, often as substrates in multicomponent reactions or as part of a chiral ligand scaffold. The isocyano group can participate directly in bond-forming reactions, leading to the creation of chiral products.

While there is a wealth of information on asymmetric catalysis involving various isocyanides, there is a lack of specific studies focusing on This compound in this context. The development of asymmetric catalytic systems often requires the introduction of chirality either in the isocyanide itself or in other ligands present in the metal complex.

Stereoselective Transformations

Stereoselective transformations aim to control the spatial arrangement of atoms in a molecule. Isocyanides have been employed in a variety of stereoselective reactions.

Detailed research findings on the application of This compound in stereoselective transformations are not currently available in the surveyed literature.

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis, facilitating catalyst separation and recycling. Isocyanide-functionalized materials could potentially serve as heterogeneous catalysts.

There is no available information suggesting the application of This compound or its derivatives in heterogeneous catalysis.

Emerging Catalytic Systems

The field of catalysis is constantly evolving, with new catalytic systems being developed. This includes the exploration of novel ligands and reaction conditions. Aromatic isocyanides have recently been investigated for their potential as visible-light photocatalysts in the α-amino C(sp3)–H functionalization. nih.gov

While this points to an expanding role for aromatic isocyanides in catalysis, specific research on emerging catalytic systems that utilize This compound has not yet been reported.

Materials Science Applications and Advanced Functional Materials

Isocyanide-Based Polymers in Material Design

Polymers derived from isocyanide monomers, including 2-isocyano-1,4-dimethylbenzene, are known as isocyanide-based polymers (IBPs) or polyisocyanides. These polymers often adopt a rigid, helical chain structure, which is central to many of their functional properties. The polymerization of isocyanide monomers can be initiated by various catalysts, allowing for the introduction of specific functional pendants into the linear polymer chains. acs.org This molecular functionalization endows the polymers with an array of novel properties. acs.org

The incorporation of chromophores onto the side chains of polyisocyanides provides novel functional properties for optical applications. acs.org For instance, IBPs that feature dimethylbenzene moieties can exhibit properties characteristic of black materials, making them potentially useful for applications in optical instruments, pyroelectric sensors, and thermal detectors. acs.org

The rigid helical structure of polyisocyanides can create a specific microenvironment for pendant functional groups, leading to unique photophysical behaviors. One such property is aggregation-induced emission (AIE), where the polymer is non-emissive when dissolved but becomes highly luminescent in an aggregated state. acs.org This phenomenon is valuable for creating materials for sensors and light-emitting devices. Furthermore, the interaction between pendant groups along the helical backbone can lead to distinct absorption and emission characteristics, which can be tuned by altering the monomer structure or the polymerization conditions. nih.govresearchgate.net

The optical properties of these polymers are often influenced by intermolecular interactions, such as π–π stacking, which can modulate their photoluminescent behavior. nih.gov For example, cyclometalated platinum(II) complexes containing isocyanide ligands exhibit highly sensitive and reversible responses to external stimuli like volatile organic compounds (VOCs), temperature, and pressure, leading to distinct color and phosphorescence changes. nih.govresearchgate.net

| Property | Description | Potential Application |

| Black Material Characteristics | Polymers with dimethylbenzene moieties can exhibit broad absorption across the visible spectrum. acs.org | Optical instruments, thermal detectors. acs.org |

| Aggregation-Induced Emission (AIE) | Polymers become highly luminescent in an aggregated state. acs.org | Chemical sensors, bio-imaging, light-emitting diodes. acs.org |

| Stimuli-Responsive Photoluminescence | Luminescence properties change in response to external stimuli (e.g., VOCs, pressure). nih.gov | Vapochromic sensors, data storage. researchgate.net |

Isocyanide-based polymers have been investigated for their potential use as UV-sensitive materials in lithography. acs.org Materials used in photolithography, known as photoresists, function by changing their solubility characteristics upon exposure to light. google.com For a material to be effective, a significant change in solubility must occur in the exposed areas, allowing for the selective removal of either the exposed or unexposed portions of the material.

In the case of UV-sensitive IBPs, exposure to ultraviolet radiation can induce chemical changes in the polymer structure, such as chain scission or cross-linking. These modifications alter the polymer's solubility in a given developer solvent. For instance, polymers that become more soluble after UV exposure are termed "positive-tone" photoresists, while those that become less soluble are "negative-tone" photoresists. The rigid backbone of polyisocyanides can contribute to high-resolution pattern formation, a critical requirement in modern lithography for manufacturing integrated circuits and microelectronic devices.

The helical structure of polyisocyanides makes them inherently chiral, provided that a single screw-sense (either left-handed or right-handed) can be predominantly produced during polymerization. scispace.comnih.gov This chirality allows the polymers to interact with polarized light, a property known as optical activity. nih.gov The design of materials with specific optical activity is a significant area of research due to potential applications in areas like enantioselective separation, asymmetric catalysis, and chiroptical devices. nih.gov

The synthesis of optically active polyisocyanides can be achieved by polymerizing achiral monomers like this compound using a chiral catalyst. nih.gov The catalyst induces the formation of a helical polymer chain with a preferred screw-sense. This process can exhibit a "chiral amplification" effect, where a small amount of chiral influence leads to a large population of polymer chains with the same helical sense. nih.gov

The specific optical rotation of these polymers is influenced by several factors, including the monomer structure, the polymer's molecular weight, and the helical pitch. For example, bulky side groups can introduce steric hindrance that affects the uniformity of the chiral structure and the efficiency of π–π stacking between aromatic moieties, thereby modulating the optical rotation. mdpi.com The resulting chiral polymers can exhibit strong luminescence and unique interactions with polarized light, making them valuable for advanced optical technologies. mdpi.comnsf.gov

| Design Strategy | Mechanism | Outcome |

| Asymmetric Polymerization | Use of a chiral catalyst with an achiral monomer. nih.gov | Induces a preferred helical screw-sense (e.g., predominantly right- or left-handed). nih.gov |

| Incorporation of Chiral Monomers | Polymerization of enantiomerically pure isocyanide monomers. scispace.com | The chirality of the monomer directs the helical sense of the polymer backbone. scispace.com |

| Structural Modification | Altering side-chain functional groups. mdpi.com | Modulates steric and electronic interactions, affecting the magnitude of optical rotation. mdpi.com |

Molecular Electronics and Nanomaterials

The isocyanide group serves as an effective anchor for attaching molecules to metal surfaces, a crucial requirement for the bottom-up fabrication of molecular electronic devices. Its electronic properties also allow for the modulation of charge transport through molecular junctions.

This compound and similar isocyanide-containing molecules can spontaneously form self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). researchgate.netaip.org This process involves the chemisorption of the isocyanide group onto the metal, forming a stable, well-ordered molecular film that is one molecule thick. researchgate.netnih.gov The formation and properties of these monolayers can be characterized by various surface-sensitive techniques.

Upon binding to a gold surface, the characteristic isocyanide C≡N stretching frequency in the infrared spectrum undergoes a significant shift to a higher wavenumber. For example, a similar molecule, metacyclophane with four isocyanide groups, shows a shift in its ν(C≡N) band from 2119 cm⁻¹ in solution to 2175 cm⁻¹ upon chemisorption to gold. researchgate.net This shift confirms the strong interaction and bond formation between the isocyanide anchor and the metal surface. The stability and organization of these SAMs make them excellent candidates for creating well-defined interfaces in electronic devices, sensors, and for controlling surface properties like wetting and corrosion. semanticscholar.org

The electrical properties of molecular junctions based on isocyanides can be precisely tuned by incorporating different metal atoms as electrodes. Studies on metal-molecule-metal junctions using 1,4-phenylene diisocyanide, a structurally related compound, have revealed that the dominant mechanism for electronic transport is non-Ohmic thermionic emission. researchgate.net

The choice of metal directly influences the energy barrier for charge injection into the molecule. The thermionic barrier is a key parameter that governs the conductance of the molecular junction. By selecting different contact metals, this barrier can be modulated. For instance, palladium (Pd) has been shown to form a junction with a lower thermionic barrier compared to other metals, facilitating more efficient charge transport. researchgate.net

Furthermore, the direct coordination of metal atoms to the isocyanide group can create complexes with unique charge-transfer properties. acs.org Transitions such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) can be induced, which are fundamental to the functionality of many optoelectronic devices. nih.govacs.org This ability to control electronic properties through metal incorporation is critical for designing molecular wires, switches, and other nanoscale electronic components.

Table of Thermionic Barriers for 1,4-Phenylene Diisocyanide Junctions

| Metal Electrode | Thermionic Barrier (eV) |

|---|

Data relates to the structurally similar compound 1,4-phenylene diisocyanide. researchgate.net

Concepts of Electron-Sink Behaviors in Molecular Assemblies

The isocyanide functional group (-N≡C) is characterized by its unique electronic structure, possessing both a σ-type lone pair and π-orbitals, which allows it to act as either an electron donor or acceptor depending on the interacting partner. nih.gov In molecular assemblies, this compound can exhibit electron-sink behavior, effectively accepting electron density from surrounding molecules. This characteristic is primarily governed by the π-acceptor quality of the isocyanide ligand, which arises from its ability to engage in π-back-bonding. acs.org

In such assemblies, the this compound molecule can function as the acceptor component, with the isocyanide group playing a crucial role in stabilizing the accepted electron density. The concept of an "electron-sink" implies that the molecule can delocalize the additional charge, preventing it from being localized on a single atom and thus stabilizing the charge-separated state. This delocalization can occur through the π-system of the dimethylbenzene ring and the π* orbitals of the isocyanide group. The ability of isocyanides to stabilize transition metals in various oxidation states in organometallic complexes is a testament to their tunable σ-donor and π-acceptor characteristics. nih.gov

Development of Specialized Materials with Dimethylbenzene Moieties

The unique electronic and structural characteristics of molecules containing dimethylbenzene moieties, such as this compound, have led to their incorporation into various specialized and advanced functional materials. These materials often leverage the charge-transfer and molecular recognition properties conferred by the dimethylbenzene unit.

One area of development is in the creation of organic semiconductors and conjugated polymers for electronic applications. nih.govresearchgate.net Donor-acceptor (D-A) polymers are a significant class of materials where understanding the electronic structure is key to developing new technologies. nih.gov While not specifically mentioning this compound, research into isocyanide-based polymers (IBPs) has shown that incorporating dimethylbenzene moieties can lead to materials with interesting pyroelectric and optical properties. nih.gov For example, certain IBPs with dimethylbenzene units have been explored for use as pyroelectric sensors and thermal detectors. nih.gov

In the field of organometallics, aryl isocyanides, including 2,6-dimethylphenyl isocyanide, have been used as ligands to create luminescent iridium(III) complexes. acs.orgnih.gov These complexes are candidates for applications in optoelectronic devices due to their efficient phosphorescence and good electrochemical stability. acs.orgnih.gov The steric and electronic properties of the dimethylphenyl isocyanide ligand influence the properties of these materials, such as their emission colors and quantum yields. acs.org The table below summarizes the electrochemical properties of some biscyclometalated bis(aryl isocyanide)iridium(III) complexes, illustrating the influence of the aryl isocyanide ligand.

| Complex | Reduction Potential (V) | Oxidation Potential (V) |

| [(ppy)₂Ir(CNArᵈᵐᵖ)₂]PF₆ | -2.37 | 1.25 |

| [(F₂ppy)₂Ir(CNArᵈᵐᵖ)₂]PF₆ | -2.02 | 1.48 |

| [(btp)₂Ir(CNArᵈᵐᵖ)₂]PF₆ | -2.23 | 0.97 |

| [(bt)₂Ir(CNArᵈᵐᵖ)₂]PF₆ | -2.20 | 1.13 |

| Data sourced from a study on iridium(III) cyclometalates. acs.org CNArᵈᵐᵖ refers to 2,6-dimethylphenyl isocyanide. |

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 2-isocyano-1,4-dimethylbenzene, these investigations reveal how the arrangement of electrons defines its chemical character. Methods like Density Functional Theory (DFT) are used to compute properties such as electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

The electronic structure is heavily influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing, ambiphilic isocyano group attached to the aromatic ring. The methyl groups increase the electron density of the benzene (B151609) ring through hyperconjugation and inductive effects. The isocyano group, with its terminal carbon atom, possesses both a lone pair (making it a σ-donor) and π-acceptor capabilities, creating a complex electronic environment.

MEP maps visually represent the charge distribution. For this compound, the region around the terminal carbon of the isocyanide group is expected to show a negative electrostatic potential, indicating its nucleophilic character and its ability to act as a hydrogen or halogen bond acceptor. The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. The HOMO is typically located on the electron-rich aromatic ring, while the LUMO is often associated with the π* orbitals of the isocyanide and benzene moieties. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Orbital Theory Applied to Metal-Isocyanide Bonding

The interaction of isocyanides with transition metals is a cornerstone of organometallic chemistry. Molecular Orbital (MO) theory explains the nature of the metal-isocyanide bond, which is analogous to the well-understood metal-carbonyl bond. researchgate.net This bonding is described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-Donation: The isocyanide ligand donates electron density to an empty d-orbital of the metal. This donation comes from the highest occupied molecular orbital of the isocyanide, which is the lone pair on the terminal carbon atom. This forms a sigma (σ) bond.

π-Backbonding: A filled d-orbital on the metal donates electron density back to the empty π* antibonding orbitals of the isocyanide ligand. This interaction, known as π-backbonding, strengthens the metal-carbon bond and slightly weakens the carbon-nitrogen triple bond.

The formation of a bonding molecular orbital occurs when atomic orbitals constructively interfere, leading to a lower energy state for the electrons. uoanbar.edu.iq Conversely, destructive interference results in a higher energy antibonding molecular orbital. youtube.com In the context of this compound, the electron-donating methyl groups on the benzene ring increase the electron density on the isocyanide's carbon atom, enhancing its σ-donor capability. This, in turn, can influence the extent of π-backbonding from the metal, affecting the stability and spectroscopic properties (e.g., the C≡N stretching frequency in IR spectroscopy) of the resulting metal complex. researchgate.net

Conformational Analysis and Non-rigid Group Theory

Conformational analysis of this compound involves studying the spatial arrangements of its atoms, particularly the rotation of the two methyl groups. Due to this internal rotation, the molecule is considered non-rigid. The symmetry of such molecules is described by Non-Rigid Group Theory (NRG).

The conformational landscape is determined by the rotational barriers of the methyl groups. These barriers are influenced by steric and electronic interactions with the adjacent isocyano group and the other methyl group. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (minimum energy) conformations and the transition states between them. The symmetry analysis helps in understanding and predicting spectroscopic properties, such as the number of distinct signals in NMR spectroscopy.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as multicomponent reactions (e.g., Ugi or Passerini reactions) or cycloadditions, DFT calculations are commonly employed.

These models allow researchers to:

Map Potential Energy Surfaces: By calculating the energy of the system as the reactants transform into products, a complete energy profile of the reaction can be constructed.

Identify Intermediates and Transition States: The model can locate stable intermediates and high-energy transition states that connect them. The geometry of the transition state is crucial for understanding the reaction's stereochemistry and regioselectivity.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational models provide quantitative estimates of these barriers, allowing for comparison between different possible pathways.

Studies of Noncovalent Interactions: Halogen Bonding with Isocyano Groups

Noncovalent interactions are critical in crystal engineering, molecular recognition, and materials science. The isocyano group is a potent participant in these interactions, particularly halogen bonding. researchgate.net A halogen bond is a directional, noncovalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). rsc.org This interaction arises from an electropositive region on the halogen atom, known as a σ-hole, which is located opposite to the covalent bond. researchgate.net

Theoretical studies on related diisocyanobenzene structures co-crystallized with halogen bond donors like 1,3,5-triiodotrifluorobenzene provide significant insight. nih.gov These studies demonstrate the formation of strong I···C(isocyanide) halogen bonds. Computational analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Symmetry-Adapted Perturbation Theory (SAPT), and Natural Bond Orbital (NBO) analysis, have been used to characterize these interactions.

The nucleophilicity of the isocyanide carbon in this compound is expected to be comparable to other aryl isocyanides, making it a strong halogen bond acceptor.

| Parameter | Description | Typical Value |

|---|---|---|

| Interaction Energy (SAPT) | Total strength of the noncovalent bond. | -7 to -9 kcal/mol |

| Electrostatic Component | Contribution from static charge distributions. | ~40-45% |

| Dispersion Component | Contribution from electron correlation effects. | ~30-35% |

| Induction Component | Contribution from charge polarization. | ~20-25% |

| ρb (QTAIM) | Electron density at the bond critical point. Higher values indicate stronger interaction. | 0.015–0.019 a.u. |

| ∇²ρb (QTAIM) | Laplacian of electron density. Positive values are typical for closed-shell interactions. | 0.047–0.050 a.u. |

Future Directions and Research Perspectives

Unexplored Reactivity and Synthetic Frontiers

The reactivity of the isocyanide carbon in 2-isocyano-1,4-dimethylbenzene is a key area for future synthetic exploration. While isocyanides are known to act as nucleophiles, electrophiles, and radicals, the specific influence of the 1,4-dimethylbenzene scaffold on these reaction pathways is not well-documented. Future research could focus on leveraging this structure to control reactivity and selectivity in complex chemical transformations.

One promising frontier is the development of novel catalytic reactions. For instance, copper-catalyzed conjugate additions have been shown to be effective for a range of isocyanoalkenes, allowing for the synthesis of complex functionalized molecules. Investigating similar copper-catalyzed or other transition-metal-catalyzed reactions with this compound could unlock new synthetic routes to previously inaccessible compounds. This could involve exploring its role as a ligand in coordination chemistry to form metal complexes for catalysis.

Furthermore, the participation of this compound in multicomponent reactions (MCRs) remains a fertile ground for discovery. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. Tailoring these reactions to incorporate the specific steric and electronic properties of this compound could lead to the efficient synthesis of novel compound libraries with potential applications in pharmaceuticals and agrochemicals.

Hypothetical Catalytic Reaction Screening

| Catalyst System | Reaction Type | Potential Product Class | Predicted Yield (%) |

|---|---|---|---|

| Copper(I) Iodide-Pyox | Conjugate Addition | Functionalized Isocyanoalkanes | 75-85 |

| Palladium(II) Acetate | C-H Activation/Cyanation | Aryl Nitriles | 60-70 |

| Rhodium(I) Complex | [2+2+2] Cycloaddition | Substituted Pyridines | 55-65 |

Novel Applications in Emerging Technologies

The inherent properties of this compound suggest its potential utility in several emerging technological fields, particularly in materials science and medicinal chemistry.

In materials science, isocyanates, which are structurally related to isocyanides, are fundamental building blocks for polyurethane materials. The reactivity of the isocyano group in this compound could be harnessed for the development of novel polymers and cross-linking agents. Its aromatic structure could impart desirable properties such as thermal stability and rigidity to new materials. Research into the polymerization of this isocyanide or its incorporation into copolymers could lead to advanced coatings, adhesives, or functional polymeric materials.